molecular formula C9H15NO B2932707 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile CAS No. 2113442-43-4

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile

Cat. No.: B2932707
CAS No.: 2113442-43-4
M. Wt: 153.225
InChI Key: SWHUUCDBRREREK-UHFFFAOYSA-N
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Description

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile is a cyclopentane-derived nitrile compound featuring a methoxymethyl substituent on the cyclopentyl ring and an acetonitrile functional group.

Properties

IUPAC Name

2-[1-(methoxymethyl)cyclopentyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-11-8-9(6-7-10)4-2-3-5-9/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHUUCDBRREREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile typically involves the reaction of cyclopentylacetonitrile with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: 2-[1-(Methoxymethyl)cyclopentyl]acetic acid.

    Reduction: 2-[1-(Methoxymethyl)cyclopentyl]ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile is an organic compound with the molecular formula C9H15NOC_9H_{15}NO. It features a cyclopentane ring substituted with a methoxymethyl group and an acetonitrile group.

Scientific Research Applications

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.
  • Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
  • Industry: It is used in the production of specialty chemicals and intermediates.

Chemical Reactions

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile undergoes various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide. The major product formed is 2-[1-(Methoxymethyl)cyclopentyl]acetic acid.
  • Reduction: Reduction reactions can convert the nitrile group to primary amines. Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used. The major product formed is 2-[1-(Methoxymethyl)cyclopentyl]ethylamine.
  • Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions. Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds. Various substituted derivatives are produced depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with biological pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopentyl Core

The cyclopentyl-acetonitrile scaffold is versatile, with modifications altering pharmacological and physicochemical properties. Key analogs include:

Compound Substituent Molecular Weight Key Features Reference
2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile Benzylsulfanyl 231.36 g/mol Liquid at room temperature; used as a small-molecule scaffold in drug discovery
2-(8-Methoxy-1H-cyclopenta[a]naphthalen-1-yl)acetonitrile Methoxy-naphthalene fused ring 238.25 g/mol Solid (mp 82–84°C); synthesized in 75% yield via cyclopentannulation
1-(Hydroxymethyl)cyclopropaneacetonitrile Hydroxymethyl-cyclopropane 125.15 g/mol Cyclopropane analog; potential intermediate for bioactive molecules

Key Insights :

  • Electron-withdrawing vs. donating groups : The methoxymethyl group in the target compound likely enhances solubility compared to the benzylsulfanyl analog, which may exhibit higher lipophilicity .
  • Ring strain effects : Cyclopropane derivatives (e.g., 1-(Hydroxymethyl)cyclopropaneacetonitrile) show distinct reactivity due to ring strain, whereas cyclopentyl analogs offer conformational flexibility .
Heterocyclic Derivatives with Acetonitrile Moieties

Several JAK inhibitors and bioactive molecules incorporate acetonitrile-functionalized cyclopentyl or azetidine cores:

Compound Structure Application Reference
{1-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile Cyclopentyl-pyrrolopyrimidine hybrid JAK1/2 inhibitor (e.g., Baricitinib analogs)
Baricitinib Azetidine-sulfonyl-acetonitrile FDA-approved JAK inhibitor for rheumatoid arthritis
2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile Cyclopropyl-tetrahydroquinoline hybrid Investigational small-molecule scaffold

Key Insights :

  • Bioactivity : The acetonitrile group often acts as a hydrogen-bond acceptor, enhancing target binding in kinase inhibitors .
  • Synthetic yield : Cyclopentane derivatives (e.g., 2-(8-Methoxy-naphthalen-1-yl)acetonitrile) are synthesized in high yields (~75%), suggesting efficient routes for similar compounds .

Reactivity and Stability Comparisons

  • Cyano group stability: Evidence indicates that acetonitrile groups remain intact under reaction conditions with S$2$Cl$2$ and Hünig’s base, as seen in analogs like 1-cyanomethylcyclopentene . This stability supports their use in multi-step syntheses.
  • Methoxymethyl vs. benzylsulfanyl : The methoxymethyl group may reduce oxidative susceptibility compared to sulfur-containing analogs, which could degrade under harsh conditions .

Data Tables for Key Analogs

Table 1: Physicochemical Properties
Compound State Melting Point Synthetic Yield
2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile Liquid N/A Not reported
2-(8-Methoxy-naphthalen-1-yl)acetonitrile Solid 82–84°C 75%
Baricitinib Solid N/A 68–70% (intermediate steps)
Table 2: Pharmacological Relevance
Compound Target/Application Activity
Baricitinib JAK1/2 Anti-inflammatory, immunomodulatory
{1-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]cyclopentyl}acetonitrile JAK1/2 (preclinical) Anti-arrhythmic, hypotensive (in vitro)

Biological Activity

2-[1-(Methoxymethyl)cyclopentyl]acetonitrile is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H15N
  • Molecular Weight : 165.24 g/mol
  • Canonical SMILES : CC(C1CCC(C1)C(C#N)C)OC

The compound features a cyclopentyl group attached to an acetonitrile moiety, with a methoxymethyl substituent that may influence its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile exhibit notable antimicrobial properties. For instance, studies have documented the antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antitumor Activity

The compound's structural features suggest potential antitumor activity. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines, indicating a possible role in cancer therapy. The effectiveness often correlates with the presence of specific functional groups that enhance cytotoxicity against tumor cells.

The biological activity of 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile may involve:

  • Interaction with Enzymatic Targets : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt cellular membranes, leading to cell lysis.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways critical for cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AntitumorInhibits cancer cell proliferation
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Case Study: Antimicrobial Evaluation

In a study evaluating various derivatives of acetonitrile compounds, 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Antitumor Activity

Another investigation focused on the antitumor effects of structurally similar compounds on human breast cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, leading to a decrease in cell viability. This highlights the therapeutic potential of 2-[1-(Methoxymethyl)cyclopentyl]acetonitrile in oncology.

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